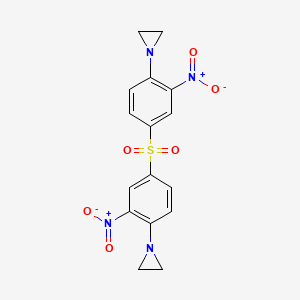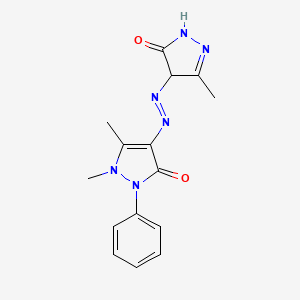
Aziridine, 1,1'-(sulfonylbis(2-nitro-4,1-phenylene))bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is a complex organic compound characterized by the presence of aziridine rings and sulfonyl groups. This compound is notable for its unique chemical structure, which includes two aziridine rings connected by a sulfonyl bridge, with nitro-substituted phenylene groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- typically involves the reaction of aziridine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis-.
化学反应分析
Types of Reactions
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the aziridine ring, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridine derivatives depending on the nucleophile used.
科学研究应用
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- involves the interaction of its functional groups with various molecular targets. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The sulfonyl groups enhance the compound’s reactivity and stability, while the nitro groups can participate in redox reactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
DMAC-DPS: 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
SPDP: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))dipyridine
SPPP: 5,5’-(4,4’-Sulfonylbis(4,1-phenylene))bis(3-phenylpyridine)
SPDQ: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))diquinoline
Uniqueness
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is unique due to the presence of both aziridine and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for specialized research and industrial applications.
属性
CAS 编号 |
56225-15-1 |
|---|---|
分子式 |
C16H14N4O6S |
分子量 |
390.4 g/mol |
IUPAC 名称 |
1-[4-[4-(aziridin-1-yl)-3-nitrophenyl]sulfonyl-2-nitrophenyl]aziridine |
InChI |
InChI=1S/C16H14N4O6S/c21-19(22)15-9-11(1-3-13(15)17-5-6-17)27(25,26)12-2-4-14(18-7-8-18)16(10-12)20(23)24/h1-4,9-10H,5-8H2 |
InChI 键 |
PSAPAUCLMZRTKW-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CC4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)



![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)





